(2E)-2-(3-nitrobenzylidene)hydrazinecarboximidamide
Description
(2E)-2-(3-Nitrobenzylidene)hydrazinecarboximidamide is a hydrazone derivative characterized by a hydrazinecarboximidamide backbone conjugated to a 3-nitrobenzylidene moiety. The (2E) designation confirms the trans (antiperiplanar) configuration of the imine double bond (C=N), which is critical for its molecular geometry and intermolecular interactions . This compound belongs to a broader class of amidine hydrazones, which are studied for their diverse biological activities, including anticancer , antiviral, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-[(E)-(3-nitrophenyl)methylideneamino]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-8(10)12-11-5-6-2-1-3-7(4-6)13(14)15/h1-5H,(H4,9,10,12)/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQBXISEDNTZOP-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879431 | |
| Record name | HYDRAZINECARBOXIMIDAMIDE, 2-[(3-NITROPHENYL)METH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90792-54-4 | |
| Record name | NSC 67120 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090792544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC67120 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HYDRAZINECARBOXIMIDAMIDE, 2-[(3-NITROPHENYL)METH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Structural Features :
- Core structure : Hydrazinecarboximidamide (NH₂C(=NH)NHNH₂).
- Substituent: 3-Nitrobenzylidene group (C₆H₄(NO₂)-CH=).
- Molecular formula : C₈H₈N₄O₂.
- Stereochemistry : E-configuration stabilizes the planar structure, favoring π-conjugation and dipole interactions .
Comparison with Structural Analogs
Structural Variations and Electronic Effects
The following table highlights structural analogs with modifications to the benzylidene substituent or hydrazinecarboximidamide backbone:
Key Observations :
- Nitro vs. Chlorine : The 3-nitro group in the target compound provides stronger electron-withdrawing effects than chlorine, increasing reactivity in electrophilic substitution .
- Steric Effects : Ortho-substituted analogs (e.g., 2-nitro or 2-chloro) exhibit reduced planarity, limiting π-stacking interactions compared to meta or para derivatives .
- Biological Relevance : Bulky groups (e.g., tert-butyl in LQM10) enhance solubility in lipid membranes, while polar nitro groups improve water solubility .
Physicochemical Properties
Comparative data on melting points, spectroscopic signatures, and solubility:
Key Trends :
- Melting Points : Electron-withdrawing groups (e.g., nitro) increase melting points due to dipole-dipole interactions .
- IR Spectroscopy : C=N stretches (~1625 cm⁻¹) are consistent across analogs, confirming hydrazone formation .
- Solubility: Nitro derivatives show moderate solubility in polar aprotic solvents (e.g., DMSO), while methoxy analogs dissolve better in nonpolar solvents .
Insights :
- The 3-nitro derivative’s bioactivity is theorized to stem from nitro reduction generating reactive nitrogen species, which damage DNA .
- LQM10’s electrochemical reversibility (+2e⁻ oxidation) underscores its utility in redox-based therapies .
- Chlorine or methoxy substituents favor enzyme inhibition via hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
